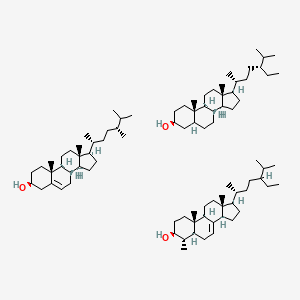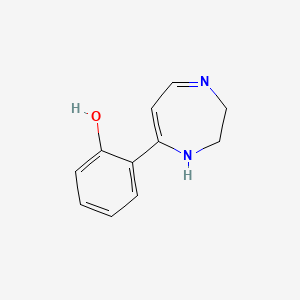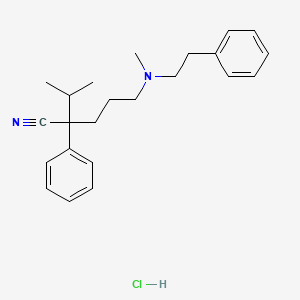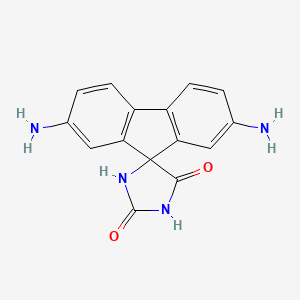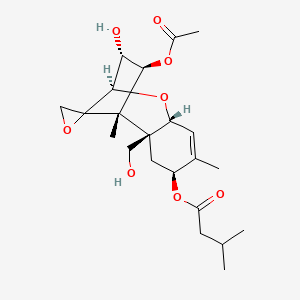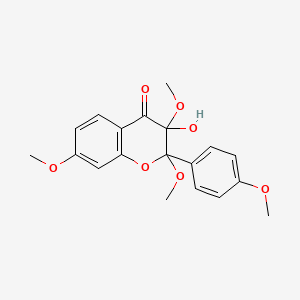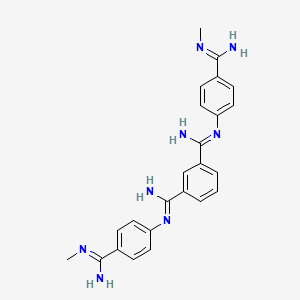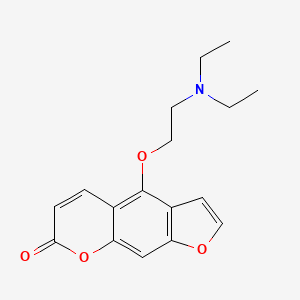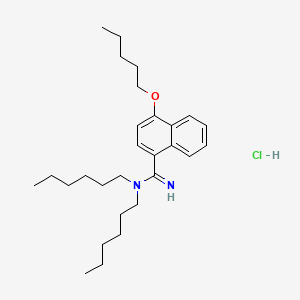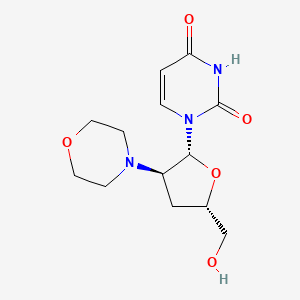
Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- is a synthetic nucleoside analogue. It is structurally derived from uridine, a naturally occurring nucleoside, by replacing the hydroxyl groups at the 2’ and 3’ positions with hydrogen atoms and introducing a morpholine ring at the 2’ position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- typically involves multiple steps, starting from uridine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Deoxygenation: The protected uridine undergoes deoxygenation at the 2’ and 3’ positions using reagents such as tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN).
Introduction of the morpholine ring: The morpholine ring is introduced at the 2’ position through nucleophilic substitution reactions, typically using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Reaction conditions such as temperature, solvent, and reagent concentrations are optimized to maximize yield and purity.
Use of continuous flow reactors: Continuous flow reactors are employed to enhance reaction efficiency and scalability.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the morpholine ring or other positions on the nucleoside.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Morpholine, halogenated reagents, and suitable leaving groups.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)-, each with distinct chemical and biological properties.
科学的研究の応用
Uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogues and as a probe for studying nucleoside chemistry.
Biology: The compound is employed in studies of nucleic acid metabolism and function, particularly in the context of RNA modifications and interactions.
Medicine: It has potential therapeutic applications as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis and function.
Industry: The compound is used in the development of diagnostic tools and as a precursor for the synthesis of other bioactive molecules.
作用機序
The mechanism of action of uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- involves its incorporation into nucleic acids, where it disrupts normal nucleic acid synthesis and function. The compound targets enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases, and can inhibit their activity. This leads to the disruption of cellular processes dependent on nucleic acid synthesis, such as replication and transcription.
類似化合物との比較
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the morpholine ring and has different biological properties.
2’,3’-Dideoxycytidine: Another nucleoside analogue with distinct antiviral activity.
2’,3’-Dideoxyadenosine: Used in antiviral therapies, particularly for HIV.
Uniqueness
Uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with nucleic acid-processing enzymes, making it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
119753-66-1 |
|---|---|
分子式 |
C13H19N3O5 |
分子量 |
297.31 g/mol |
IUPAC名 |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-morpholin-4-yloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N3O5/c17-8-9-7-10(15-3-5-20-6-4-15)12(21-9)16-2-1-11(18)14-13(16)19/h1-2,9-10,12,17H,3-8H2,(H,14,18,19)/t9-,10+,12+/m0/s1 |
InChIキー |
WPXRFWZBGOPLDP-HOSYDEDBSA-N |
異性体SMILES |
C1COCCN1[C@@H]2C[C@H](O[C@H]2N3C=CC(=O)NC3=O)CO |
正規SMILES |
C1COCCN1C2CC(OC2N3C=CC(=O)NC3=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



